Dimethyl 2-propylmalonate
CAS No.: 14035-96-2
Cat. No.: VC20969471
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14035-96-2 |
---|---|
Molecular Formula | C8H14O4 |
Molecular Weight | 174.19 g/mol |
IUPAC Name | dimethyl 2-propylpropanedioate |
Standard InChI | InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 |
Standard InChI Key | GQTSAGKZHIWKMR-UHFFFAOYSA-N |
SMILES | CCCC(C(=O)OC)C(=O)OC |
Canonical SMILES | CCCC(C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Basic Properties
Dimethyl 2-propylmalonate, with the IUPAC name dimethyl 2-propylpropanedioate, is a dialkyl malonate derivative characterized by its molecular formula C8H14O4 and molecular weight of 174.19 g/mol. It is registered with CAS number 14035-96-2. Its structure consists of two methyl ester groups (-COOCH3) attached to a central carbon that also bears a propyl (-CH2CH2CH3) group.
Chemical Identifiers
The compound can be described using various chemical notations as presented in the table below:
Identifier Type | Value |
---|---|
IUPAC Name | Dimethyl 2-propylpropanedioate |
CAS Registry Number | 14035-96-2 |
Molecular Formula | C8H14O4 |
Molecular Weight | 174.19 g/mol |
InChI | InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3 |
InChI Key | GQTSAGKZHIWKMR-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C(=O)OC)C(=O)OC |
Physical Properties
The compound features two carbonyl groups that contribute to its chemical reactivity and physical properties. Its ester functionalities make it susceptible to nucleophilic attack and hydrolysis under appropriate conditions.
Chemical Structure and Spectroscopic Characterization
Structural Features
Dimethyl 2-propylmalonate contains a quaternary carbon center with two methoxycarbonyl groups and a propyl chain. This arrangement creates a molecule with specific reactivity patterns, particularly at the alpha carbon position.
Spectroscopic Data
Spectroscopic analysis provides crucial information for identifying and characterizing this compound:
Spectroscopic Method | Key Signals | Interpretation |
---|---|---|
1H NMR | δ 3.55 (s, 6H, -OCH3) δ 0.90 (t, 3H, -CH2CH3) | Methyl ester protons Terminal methyl of propyl chain |
IR | 1728 cm-1 2957 cm-1 | C=O stretching C-H stretching |
This spectroscopic profile distinguishes dimethyl 2-propylmalonate from related compounds, as demonstrated in the comparative table below: | ||
Compound | 1H NMR (δ, ppm) | IR (cm−1) |
---------- | ----------------- | ----------- |
Dimethyl 2-propylmalonate | 3.55 (s, 6H, -OCH3), 0.90 (t, 3H, -CH2CH3) | 1728 (C=O), 2957 (C-H) |
Dimethyl malonate | 3.70 (s, 6H, -OCH3) | 1730 (C=O) |
Diethyl malonate | 1.25 (t, 6H, -CH2CH3), 4.20 (q, 4H, -OCH2) | 1725 (C=O) |
Synthesis Methods
Laboratory Scale Preparation
Dimethyl 2-propylmalonate is commonly synthesized through the malonic ester synthesis pathway. This process involves the following steps:
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Deprotonation of dimethyl malonate using a weak base (sodium ethoxide or potassium tert-butoxide)
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Alkylation of the resulting enolate with propyl bromide
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Workup and purification to isolate the final product
The reaction conditions typically include:
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Base: Sodium ethoxide or potassium tert-butoxide
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Solvent: Anhydrous ethanol or methanol
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Temperature: Room temperature to reflux conditions
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Reaction time: Varies depending on specific conditions
Modern Synthetic Approaches
More recent synthetic protocols employ microwave-assisted heating (80°C) with sodium hydride (NaH) in tetrahydrofuran (THF) for the deprotonation step, followed by alkylation with n-propyl iodide or bromide. This approach typically yields 73-93% of the desired product, which is then purified via flash column chromatography using pentane/ethyl acetate mixtures.
Industrial Production Methods
On an industrial scale, dimethyl 2-propylmalonate is produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The industrial process features:
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Large-scale reactors with precise temperature control
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Continuous monitoring of reaction parameters
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Efficient purification techniques (distillation and crystallization)
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Quality control measures to ensure product consistency
Chemical Reactions
Key Reaction Pathways
Dimethyl 2-propylmalonate participates in several important chemical transformations as summarized in the table below:
Reaction Type | Products | Conditions |
---|---|---|
Hydrolysis | 2-propylmalonic acid | Aqueous acid/base |
Decarboxylation | 2-propylacetic acid | Heating (150-200°C) |
Alkylation | Various substituted malonates | Alkyl halides with strong bases |
Hydrolysis
In the presence of aqueous acid or base under reflux conditions, dimethyl 2-propylmalonate undergoes hydrolysis to form 2-propylmalonic acid. This reaction cleaves the ester bonds and is often a preliminary step in further transformations of the compound.
Decarboxylation
Upon heating to elevated temperatures (typically 150-200°C), the compound can undergo decarboxylation to yield 2-propylacetic acid. This reaction involves the loss of carbon dioxide from one of the carboxyl groups.
Further Alkylation
The alpha position of dimethyl 2-propylmalonate remains reactive toward further alkylation. Using alkyl halides (e.g., methyl iodide) in the presence of strong bases (e.g., sodium hydride) and anhydrous solvents (e.g., tetrahydrofuran), additional substituents can be introduced at this position.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Dimethyl 2-propylmalonate serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development:
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It is utilized in the synthesis of anticonvulsant drugs such as brivaracetam
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The compound contributes to economical, kilogram-scale production of pharmaceutical ingredients
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Its derivatives have been investigated for their potential therapeutic applications
Case Study: Brivaracetam Synthesis
In a notable application, dimethyl 2-propylmalonate was utilized as a starting material for the large-scale synthesis of brivaracetam, an anticonvulsant medication. The process employed enzymatic hydrolysis using porcine pancreatic lipase, demonstrating the compound's utility in pharmaceutical manufacturing.
Agrochemical Applications
Beyond pharmaceuticals, dimethyl 2-propylmalonate is employed in developing various agrochemical products, contributing to advancements in agricultural chemistry and crop protection technologies.
Biological Activity and Medicinal Chemistry
Mechanism of Action
The biological activity of dimethyl 2-propylmalonate relates to its role as a malonate derivative. In biological systems, such compounds can inhibit enzymes like succinate dehydrogenase by mimicking the structure of succinate, thereby interfering with the tricarboxylic acid cycle. This inhibition can lead to decreased cellular respiration and energy production.
Case Study: Antiallergic Drug Development
Research on substituted derivatives of dimethyl 2-propylmalonate revealed their potential effectiveness in treating allergic reactions. In vivo studies indicated significant inhibition of allergic responses, providing direction for future therapeutic developments.
Research Findings and Experimental Approaches
Analytical Methods for Characterization
For researchers working with dimethyl 2-propylmalonate, several analytical techniques have proven effective for characterization:
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1H/13C NMR: Providing distinct signals for ester methyl groups (δ ~3.70 ppm in 1H NMR; ~52.3 ppm in 13C NMR) and propyl chain protons (δ 0.84–1.96 ppm)
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IR Spectroscopy: Exhibiting strong carbonyl stretches (~1728–1732 cm−1) that confirm ester functionality
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GC-MS: Generating molecular ion peaks that validate the molecular weight of the compound and its derivatives
Notable Research Applications
Recent research has highlighted several innovative applications of dimethyl 2-propylmalonate:
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Gadolinium Texaphyrin Conjugates: Research demonstrated that gadolinium texaphyrin conjugated with malonate moieties exhibits anti-proliferative activity comparable to established chemotherapy agents like carboplatin
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Enzyme-Catalyzed Reactions: Studies have highlighted the use of related malonate compounds in enzyme-catalyzed syntheses, producing linear polyesters that can act as effective metal chelators
Comparative Analysis with Related Compounds
Structure-Activity Relationships
Understanding how dimethyl 2-propylmalonate compares to related compounds provides insight into structure-activity relationships:
Compound | Structure Variation | Effect on Reactivity | Applications |
---|---|---|---|
Dimethyl 2-propylmalonate | Propyl chain at α-carbon | Moderate steric hindrance, balanced reactivity | Pharmaceutical intermediates |
Dimethyl malonate | No α-substitution | Higher reactivity at α-carbon | General organic synthesis |
Dimethyl propargylmalonate | Propargyl group at α-carbon | Enhanced reactivity due to triple bond | Specialized click chemistry |
Diethyl propylmalonate | Ethyl esters instead of methyl | Similar reactivity, different solubility | Alternative synthetic pathways |
Advantages in Synthetic Applications
Dimethyl 2-propylmalonate offers several advantages in synthetic applications compared to alternative building blocks:
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The propyl substituent provides a specific carbon chain length without requiring multiple alkylation steps
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The compound's balanced reactivity allows for selective further functionalization
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Its methyl ester groups are more readily hydrolyzed than ethyl esters, offering faster access to the corresponding acid forms
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The molecule's relatively low molecular weight makes it atom-economical in multi-step syntheses
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